molecular formula C11H18NO3+ B1265264 (R)-orciprenaline(1+)

(R)-orciprenaline(1+)

Cat. No. B1265264
M. Wt: 212.27 g/mol
InChI Key: LMOINURANNBYCM-NSHDSACASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-orciprenaline(1+) is an organic cation obtained by protonation of the secondary amino function of (R)-orciprenaline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-orciprenaline. It is an enantiomer of a (S)-orciprenaline(1+).

Scientific Research Applications

1. Analytical Methods Development

Ibrahim, Fathy, and Elmansi (2018) developed a highly sensitive spectrofluorimetric method for the rapid determination of orciprenaline in biological fluids and pharmaceuticals. This method, based on measuring orciprenaline's native fluorescence, provides high accuracy and precision, making it valuable for analyzing orciprenaline in various matrices, including human plasma, urine, and pharmaceutical formulations (Ibrahim, Fathy, & Elmansi, 2018).

2. Chemiluminescence Assays

Lv, Zhao, Zhu, Xu, and Zhang (2005) introduced a novel chemiluminescence method for determining orciprenaline, based on its reaction with potassium ferricyanide in a sodium hydroxide medium, sensitized by the fluorescent dye rhodamine 6G. This method is notable for its sensitivity and precision, making it suitable for quantitative analysis of orciprenaline in pharmaceutical preparations (Lv, Zhao, Zhu, Xu, & Zhang, 2005).

3. Sterilization Studies

Basly, Duroux, and Bernard (1996) explored the stability of orciprenaline after gamma irradiation, a technique used for drug sterilization. They found that orciprenaline remains stable up to a certain dose, with minimal impact on impurities, indicating its suitability for gamma irradiation sterilization processes (Basly, Duroux, & Bernard, 1996).

4. Pharmacological Studies

O'Donnell (1970) and Daly, Farmer, and Levy (1971) conducted pharmacological studies to compare the bronchodilator and cardiovascular actions of orciprenaline with other beta-agonists. These studies help in understanding orciprenaline's efficacy and safety profile in different physiological conditions, contributing to its optimized use in clinical settings (O'Donnell, 1970), (Daly, Farmer, & Levy, 1971).

5. Teratogenic Potential Investigation

Iida, Kast, Tsunenari, and Asakura (1988) investigated the teratogenic potential of orciprenaline in pregnant mice. Their research provides insights into the effects of orciprenaline on developmental biology, particularly its impact during the critical period of palate formation (Iida, Kast, Tsunenari, & Asakura, 1988).

properties

Product Name

(R)-orciprenaline(1+)

Molecular Formula

C11H18NO3+

Molecular Weight

212.27 g/mol

IUPAC Name

[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m0/s1

InChI Key

LMOINURANNBYCM-NSHDSACASA-O

Isomeric SMILES

CC(C)[NH2+]C[C@@H](C1=CC(=CC(=C1)O)O)O

Canonical SMILES

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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